molecular formula C14H13N3 B14877984 6-(4-Propylphenyl)pyrimidine-4-carbonitrile

6-(4-Propylphenyl)pyrimidine-4-carbonitrile

Cat. No.: B14877984
M. Wt: 223.27 g/mol
InChI Key: NZRIWGGQXLDDBU-UHFFFAOYSA-N
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Description

6-(4-Propylphenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Propylphenyl)pyrimidine-4-carbonitrile typically involves the reaction of 4-propylbenzaldehyde with ethyl cyanoacetate and thiourea in the presence of a base such as potassium carbonate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-Propylphenyl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidines, oxo derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(4-Propylphenyl)pyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Propylphenyl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound can inhibit these enzymes, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Fluorophenyl)pyrimidine-4-carbonitrile
  • 6-(4-Methylphenyl)pyrimidine-4-carbonitrile
  • 6-(4-Chlorophenyl)pyrimidine-4-carbonitrile

Uniqueness

6-(4-Propylphenyl)pyrimidine-4-carbonitrile is unique due to the presence of the propyl group, which can influence its lipophilicity and, consequently, its biological activity. The propyl group may enhance the compound’s ability to interact with hydrophobic pockets in target proteins, potentially increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

6-(4-propylphenyl)pyrimidine-4-carbonitrile

InChI

InChI=1S/C14H13N3/c1-2-3-11-4-6-12(7-5-11)14-8-13(9-15)16-10-17-14/h4-8,10H,2-3H2,1H3

InChI Key

NZRIWGGQXLDDBU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=NC=NC(=C2)C#N

Origin of Product

United States

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